molecular formula C13H26N2O2 B7927953 N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7927953
M. Wt: 242.36 g/mol
InChI Key: TXUMEMUVUAAHNB-UHFFFAOYSA-N
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Description

N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a synthetically produced organic compound with a molecular weight of 242.36 g/mol and the molecular formula C13H26N2O2. This chemical is characterized by its complex structure, which features a cyclohexyl ring, a hydroxyethyl group, an isopropyl group, and an acetamide moiety. Its reactivity is defined by these functional groups: the acetamide group can participate in acylation reactions, while the hydroxyethyl group is amenable to nucleophilic substitution, making the molecule a versatile building block for further chemical modifications and organic synthesis. In research applications, this compound serves as a valuable precursor in medicinal chemistry for the development of novel pharmaceutical candidates. Its structure suggests potential for interaction with various biological targets, such as enzymes and receptors. Preliminary research indicates its mechanism of action may involve the modulation of these targets, potentially affecting biological pathways including signal transduction and metabolic processes. Its properties are currently under investigation in various biological contexts to elucidate its full potential. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[4-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(8-9-16)13-6-4-12(5-7-13)14-11(3)17/h10,12-13,16H,4-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUMEMUVUAAHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Aromatic Precursors

Aryl nitro compounds are reduced to cyclohexylamines via catalytic hydrogenation. For example, WO2019016828A1 describes the use of palladium or platinum catalysts under hydrogen pressure (1–10 bar) to reduce nitrocyclohexane derivatives. This method achieves >90% conversion but requires careful control of stereochemistry to avoid cis/trans isomerization.

Enzymatic Transamination

EP4402276A1 highlights enzymatic approaches using transaminases to convert cyclohexanone derivatives to trans-4-substituted cyclohexylamines. This method offers enantiomeric excess (>98% ee) but demands specialized biocatalysts and cofactor regeneration systems.

Acetamide Formation via Acylation

The final step involves acetylation of the primary amine:

Acetyl Chloride Method

Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0–25°C provides the acetamide derivative. WO2003042166A2 reports yields of 75–85%, with purification via silica gel chromatography using ethyl acetate/hexane mixtures.

Carbodiimide-Mediated Coupling

WO2017070418A1 demonstrates the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple acetic acid with the amine. This method, conducted in DCM, achieves 90–95% yields but incurs higher costs due to reagent requirements.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on YieldSource
Temperature (Acylation)0–25°CPrevents decomposition
Catalyst (Hydrogenation)5% Pd/C, 5 bar H₂Maximizes conversion
Solvent (Alkylation)THFEnhances nucleophilicity
Stoichiometry (EDC/HOBt)1.2 eq EDC, 1.1 eq HOBtMinimizes side products

Comparative Analysis of Methods

MethodYield (%)CostScalabilityStereochemical Control
Hydrogenation + Acylation75–85LowHighModerate
Enzymatic + Reductive Amination80–90HighModerateHigh
EDC-Mediated Coupling90–95HighLowHigh

The enzymatic route offers superior enantioselectivity but is less scalable due to biocatalyst costs. Industrial-scale production favors hydrogenation-based pathways, while EDC-mediated coupling is reserved for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamide group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and isopropyl-amino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

ISRIB Series (A13, A14, A15)

The ISRIB series (e.g., ISRIB-A13, ISRIB-A14) shares the cyclohexyl-acetamide core but incorporates phenoxyacetamide substituents. For instance:

  • ISRIB-A13: Contains dual 4-cyanophenoxy groups, synthesized via carbodiimide coupling in 36% yield. It acts as an eIF2B antagonist, a key regulator of cellular stress responses .
  • ISRIB-A14: Features 3,4-dichlorophenoxy and 4-chlorophenoxy groups, synthesized in 86% yield, highlighting the impact of electron-withdrawing substituents on reaction efficiency .

Comparison: The target compound lacks aromatic phenoxy groups, which may reduce steric hindrance compared to ISRIB analogs.

N-[[4-(Acetamidomethyl)cyclohexyl]methyl]acetamide

This analog (CAS 70924-83-3) has dual acetamide groups on the cyclohexyl ring, resulting in higher polarity (boiling point: 477.5°C) and density (0.999 g/cm³) compared to the target compound . The additional acetamide may increase water solubility but reduce membrane permeability.

Phenylacetamide Sulfonamides and Halogenated Derivatives

N-Phenylacetamide Sulfonamides (Compounds 35–37)

  • Compound 35 (N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide): Exhibits analgesic activity surpassing paracetamol, attributed to the sulfonamide-piperazine moiety’s interaction with pain receptors .
  • Compound 36/37: Demonstrate anti-hypernociceptive activity, emphasizing the role of sulfonamide electronics in inflammatory pain modulation .

Comparison : Unlike these sulfonamide derivatives, the target compound’s hydroxyethyl-isopropyl group may favor different pharmacokinetic profiles, such as prolonged half-life due to reduced metabolic degradation.

Halogenated Acetamides

  • 2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS 915924-28-6): Features a chloro substituent and ethylcyclohexyl group, synthesized with a reference yield of 99%. Its higher lipophilicity (XLogP3: 2.8) suggests enhanced blood-brain barrier penetration compared to the target compound .

Complex Derivatives with Heterocyclic Motifs

  • N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide : Contains diazenyl and nitro groups, which may confer redox activity or photostability challenges absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Yield Pharmacological Activity Physicochemical Properties Reference
N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide Hydroxyethyl-isopropyl-amino, cyclohexyl Discontinued Not reported (potential kinase modulation) Tertiary amine, moderate logP
ISRIB-A13 4-Cyanophenoxy, cyclohexyl 36% eIF2B antagonism High steric hindrance
Compound 35 Piperazinyl-sulfonamide N/A Analgesic (≥ paracetamol) High solubility
2-Chloro-N-(4-ethylcyclohexyl)acetamide Chloro, ethylcyclohexyl 99% (ref yield) Not reported XLogP3: 2.8
N-[[4-(Acetamidomethyl)cyclohexyl]methyl]acetamide Dual acetamide N/A Not reported Boiling point: 477.5°C

Biological Activity

Overview

N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a synthetic compound that exhibits significant biological activity. Its structure includes a cyclohexyl ring, an ethyl group, a hydroxyethyl group, and an acetamide moiety, which contribute to its pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various signal transduction pathways and metabolic processes.

  • Enzyme Interaction : This compound has shown potential in inhibiting certain lipoxygenases (LOXs), which are involved in inflammatory responses and other physiological processes. For instance, research has indicated that compounds similar to this compound can inhibit platelet-type 12-(S)-LOX, demonstrating potential applications in managing inflammation and related conditions .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Antiinflammatory Properties

This compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in various models. For instance, it has been tested for its ability to protect neuronal cells against oxidative stress and excitotoxicity, conditions often associated with neurodegenerative diseases.

Case Studies

  • Study on Lipoxygenase Inhibition :
    • Objective : To evaluate the inhibitory effects of this compound on human lipoxygenases.
    • Findings : The compound exhibited nanomolar potency against 12-LOX, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Neuroprotection in Cell Models :
    • Objective : To assess the neuroprotective effects against NMDA-induced toxicity.
    • Findings : Compounds related to this compound showed remarkable neuroprotective activity with IC50 values in the subnanomolar range, highlighting their potential for treating neurodegenerative conditions .

Comparative Analysis

A comparison with similar compounds reveals unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-{4-[Methyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamideMethyl group instead of ethylModerate anti-inflammatory
N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-propionamidePropionamide groupEnhanced receptor modulation
N-{4-[Isopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamideIsopropyl substitutionIncreased neuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution followed by acetylation. For structurally analogous compounds, cyclohexylamine derivatives react with acyl chlorides or anhydrides under controlled conditions (e.g., anhydrous ethanol/methanol solvents, room temperature). The reaction requires purification via column chromatography to isolate the product from by-products . For stereochemical fidelity, inert atmospheres (nitrogen/argon) and temperature control are critical to preserve the (1R,4R) configuration .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. Infrared (IR) spectroscopy identifies functional groups like acetamide and hydroxyl moieties. Mass spectrometry (MS) validates molecular weight. For detailed stereochemical analysis, X-ray crystallography or chiral chromatography may be required .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer : While direct toxicity data for this compound is limited, structurally similar acetamides require:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : In airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How do stereochemical considerations (e.g., (1R,4R) configuration) influence the biological activity of this compound?

  • Methodological Answer : Stereochemistry impacts binding affinity to biological targets. For example, the (1R,4R) configuration in analogous compounds enhances interaction with hydrophobic enzyme pockets. Researchers should:

  • Compare enantiomers using chiral HPLC or enzymatic assays.
  • Perform molecular docking simulations to predict steric and electronic interactions .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituent groups or assay conditions. Strategies include:

  • Comparative SAR Studies : Systematically alter substituents (e.g., hydroxyethyl vs. methoxy groups) and measure activity changes .
  • Standardized Assays : Replicate studies under identical conditions (e.g., pH, cell lines) to isolate structural effects .
  • Meta-Analysis : Use computational tools (e.g., QSAR models) to identify outlier data .

Q. What experimental approaches elucidate interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify target affinity .
  • Kinetic Studies : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations .
  • Mutagenesis : Modify target residues (e.g., catalytic sites) to identify critical binding interactions .

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (ethanol vs. DMF), temperature (20–80°C), and catalyst loading.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
  • Post-Reaction Quenching : Neutralize reactive intermediates (e.g., acyl chlorides) with aqueous bicarbonate .

Notes on Data Contradictions

  • highlights that electron-donating/withdrawing groups on aromatic rings significantly alter reaction rates and biological activity, which may explain discrepancies in literature .
  • and emphasize stereochemical impacts, suggesting that unaccounted enantiomeric impurities could skew reported results .

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